![molecular formula C16H9F3N4S B2832089 3-苯基-2-(1H-1,2,4-三唑-3-基)-6-(三氟甲基)噻吩并[3,2-b]吡啶 CAS No. 251307-19-4](/img/structure/B2832089.png)

3-苯基-2-(1H-1,2,4-三唑-3-基)-6-(三氟甲基)噻吩并[3,2-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

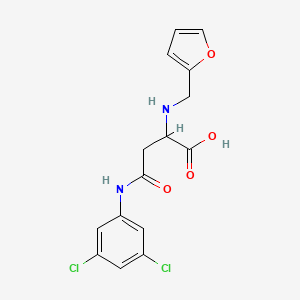

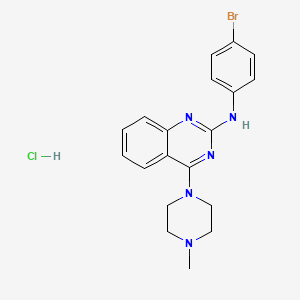

The compound “3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine” is a complex organic molecule that contains several functional groups. These include a phenyl group (a ring of six carbon atoms, also known as a benzene ring), a 1,2,4-triazole group (a five-membered ring containing two nitrogen atoms and three carbon atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and triazole groups) would likely contribute to the compound’s stability. The electronegative fluorine atoms in the trifluoromethyl group could create areas of high electron density, which might influence the compound’s reactivity .Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, the triazole group might participate in nucleophilic substitution reactions, and the trifluoromethyl group might be involved in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might make the compound relatively stable and low in reactivity, while the electronegative fluorine atoms could make the compound more polar and increase its reactivity .科学研究应用

合成技术

- 1,2,4-三唑并[1,5-a]吡啶的无金属合成:一种新的策略,使用苯基碘双(三氟乙酸盐)介导的分子内环化,从 N-(吡啶-2-基)苯并咪酰胺合成生物学上重要的 1,2,4-三唑并[1,5-a]吡啶。这种方法具有反应时间短和产率高的特点,使其成为在不需要金属催化剂的情况下构建 1,2,4-三唑并[1,5-a]吡啶骨架的有效方法 (Zheng 等,2014)。

发光材料

- 用于发光的环金属化铂配合物:对 2-(2-噻吩基)吡啶衍生物的研究,包括取代的 3-噻吩基-1,2,4-三嗪,以及它们在制备发光铂配合物中的应用。这项研究与开发具有增强光致发光和电子吸收性能的材料特别相关,适用于发光器件 (Kozhevnikov 等,2009)。

有机发光二极管 (OLED)

- OLED 中的铱(III)配合物:使用噻吩吡啶衍生物合成和表征双环金属化铱(III)配合物,用于在黄色到深红色有机发光二极管 (OLED) 中应用。这些配合物显示出低效率衰减和高电致发光性能,使其适用于先进的显示技术 (Niu 等,2019)。

抗真菌活性

- 抗真菌化合物:研究各种吡啶衍生物的合成和抗真菌活性,包括具有噻吩并[2,3-b]吡啶结构的衍生物。这项研究对于开发具有医学或农业应用潜力的新型抗真菌剂具有重要意义 (Mu 等,2015)。

催化

- 用于对映选择性反应的镧系元素基催化剂:开发新的吡啶-2,6-双(恶唑啉)以制造高效且灵活的镧系元素基催化剂。这些催化剂已在各种对映选择性反应中进行了测试,展示了它们在不对称合成中的潜力 (Desimoni 等,2005)。

染料敏化太阳能电池

- 太阳能电池中的 Ru(II)敏化剂:研究三羧基三联吡啶 Ru(II)敏化剂中的辅助螯合物,重点关注其用于染料敏化太阳能电池的光物理和电化学性质。这项研究对于开发高效的太阳能收集技术至关重要 (Chou 等,2014)。

缓蚀

- 用于低碳钢的缓蚀剂:研究了吡啶基取代三唑的席夫碱作为盐酸溶液中低碳钢的有效缓蚀剂。这项研究对于缓蚀性至关重要的工业应用具有重要意义 (Ansari 等,2014)。

作用机制

安全和危害

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or unstable, it could pose a risk of fire or explosion. Additionally, the compound could be harmful or toxic if ingested, inhaled, or in contact with the skin .

未来方向

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

属性

IUPAC Name |

3-phenyl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N4S/c17-16(18,19)10-6-11-13(20-7-10)12(9-4-2-1-3-5-9)14(24-11)15-21-8-22-23-15/h1-8H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWHBZDWCODESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(1H-1,2,4-triazol-3-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methoxybenzamide](/img/structure/B2832006.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2832011.png)

![2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2832012.png)

![2-(4-bromophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2832016.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2832019.png)

![5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide](/img/structure/B2832023.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2832024.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)